Insecticidal Activity: N-Substituted Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one Show >90% Mortality Against Plutella xylostella
A series of N-substituted derivatives synthesized from the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold demonstrated potent in vitro insecticidal activity against the diamondback moth (Plutella xylostella). Specifically, compounds 4b, 4d, and 4h exhibited >90% mortality at a concentration of 100 mg/L [1]. This level of activity highlights the potential of this scaffold for developing novel insecticides targeting this economically significant pest. The parent compound, 6-chloro-5-phenylpyridazin-3(2H)-one, serves as a critical intermediate for generating this active series, as the chlorine at the 5-position in the active isomer is essential for the observed activity [1].
| Evidence Dimension | In vitro insecticidal activity |
|---|---|
| Target Compound Data | >90% mortality at 100 mg/L for derivatives 4b, 4d, 4h |
| Comparator Or Baseline | Untreated control (implied 0% mortality) |
| Quantified Difference | >90 percentage point increase in mortality |
| Conditions | Plutella xylostella larvae; 100 mg/L concentration; in vitro assay |
Why This Matters
This demonstrates that derivatives of this pyridazinone core possess high insecticidal potency, making the parent scaffold a valuable starting point for agrochemical discovery programs.
- [1] Wu, J.; Kang, S.; Yuan, Q.; Luo, L.; Ma, J.; Shi, Q.; Yang, S. N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Molecules 2012, 17, 9413-9420. View Source
